molecular formula C16H19N2O3+ B12625146 1-[3-Butoxy-2-(hydroxyimino)-3-oxopropyl]quinolin-1-ium CAS No. 918322-18-6

1-[3-Butoxy-2-(hydroxyimino)-3-oxopropyl]quinolin-1-ium

Cat. No.: B12625146
CAS No.: 918322-18-6
M. Wt: 287.33 g/mol
InChI Key: CCBROZYLJDXSKJ-UHFFFAOYSA-O
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Description

1-[3-Butoxy-2-(hydroxyimino)-3-oxopropyl]quinolin-1-ium is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. This compound, with its unique structure, offers potential for various scientific and industrial applications.

Preparation Methods

The synthesis of 1-[3-Butoxy-2-(hydroxyimino)-3-oxopropyl]quinolin-1-ium typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Introduction of the Butoxy Group: The butoxy group can be introduced via nucleophilic substitution reactions using butyl bromide and a suitable base.

    Formation of the Hydroxyimino Group: The hydroxyimino group can be introduced through the reaction of the corresponding ketone with hydroxylamine hydrochloride under basic conditions.

    Final Assembly: The final compound is assembled through a series of condensation and cyclization reactions, often requiring careful control of reaction conditions such as temperature, pH, and solvent choice.

Industrial production methods may involve the use of flow microreactor systems to enhance efficiency, yield, and sustainability .

Chemical Reactions Analysis

1-[3-Butoxy-2-(hydroxyimino)-3-oxopropyl]quinolin-1-ium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the hydroxyimino group to an amine.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form various quinoline derivatives.

Common reagents and conditions used in these reactions include organic solvents like ethanol, acetone, and dichloromethane, as well as catalysts such as palladium on carbon for hydrogenation reactions .

Scientific Research Applications

1-[3-Butoxy-2-(hydroxyimino)-3-oxopropyl]quinolin-1-ium has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-Butoxy-2-(hydroxyimino)-3-oxopropyl]quinolin-1-ium involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

1-[3-Butoxy-2-(hydroxyimino)-3-oxopropyl]quinolin-1-ium can be compared with other quinoline derivatives such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

CAS No.

918322-18-6

Molecular Formula

C16H19N2O3+

Molecular Weight

287.33 g/mol

IUPAC Name

butyl 2-hydroxyimino-3-quinolin-1-ium-1-ylpropanoate

InChI

InChI=1S/C16H18N2O3/c1-2-3-11-21-16(19)14(17-20)12-18-10-6-8-13-7-4-5-9-15(13)18/h4-10H,2-3,11-12H2,1H3/p+1

InChI Key

CCBROZYLJDXSKJ-UHFFFAOYSA-O

Canonical SMILES

CCCCOC(=O)C(=NO)C[N+]1=CC=CC2=CC=CC=C21

Origin of Product

United States

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